4-(5-Chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride
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Overview
Description
4-(5-Chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride typically involves multiple steps, starting with the chlorination of pyridine to produce 5-chloropyridine
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and thionyl chloride (SOCl₂).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.
Biology: In biological research, 4-(5-Chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride may be employed in the study of enzyme inhibition or as a probe in biochemical assays.
Industry: In the industrial sector, it can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(5-Chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group, for instance, can act as an electrophile, reacting with nucleophiles in biological systems.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
3-Chloropyridine
5-Chloropyridine
4-Cyanobenzenesulfonyl chloride
Uniqueness: 4-(5-Chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride is unique due to its combination of chloro, cyano, and sulfonyl chloride functional groups, which provide it with distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H6Cl2N2O3S |
---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
4-(5-chloropyridin-3-yl)oxy-3-cyanobenzenesulfonyl chloride |
InChI |
InChI=1S/C12H6Cl2N2O3S/c13-9-4-10(7-16-6-9)19-12-2-1-11(20(14,17)18)3-8(12)5-15/h1-4,6-7H |
InChI Key |
DVJJJGJIEJBGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)OC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
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